2-[(E)-2-thiophen-3-ylethenyl]quinoline
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Overview
Description
2-[(E)-2-thiophen-3-ylethenyl]quinoline is a heterocyclic compound that combines a quinoline moiety with a thiophene ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound allows it to exhibit diverse chemical and biological properties, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-2-thiophen-3-ylethenyl]quinoline typically involves the coupling of a quinoline derivative with a thiophene derivative. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a thiophene-containing ketone under acidic conditions. Another approach is the Povarov reaction, which uses an aniline, an aldehyde, and an alkene in the presence of a Lewis acid catalyst to form the quinoline-thiophene structure .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or copper may be employed to facilitate the coupling reactions, and green chemistry principles, such as solvent-free conditions or the use of ionic liquids, can be applied to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions: 2-[(E)-2-thiophen-3-ylethenyl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinoline-2,3-dione derivatives.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Quinoline-2,3-dione derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Nitroquinoline, halogenated quinoline derivatives.
Scientific Research Applications
2-[(E)-2-thiophen-3-ylethenyl]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Mechanism of Action
The mechanism of action of 2-[(E)-2-thiophen-3-ylethenyl]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in antimicrobial applications, the compound may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death. In anticancer research, it may induce apoptosis by interacting with cellular signaling pathways .
Comparison with Similar Compounds
Quinoline: A parent compound with a wide range of biological activities, including antimalarial and antibacterial properties.
Thiophene: A sulfur-containing heterocycle used in the synthesis of various pharmaceuticals and materials.
2-Phenylquinoline: A compound similar in structure but with a phenyl group instead of a thiophene ring, exhibiting different electronic and biological properties.
Uniqueness: 2-[(E)-2-thiophen-3-ylethenyl]quinoline is unique due to the combination of the quinoline and thiophene rings, which imparts distinct electronic properties and enhances its potential for diverse applications in medicinal chemistry and materials science .
Biological Activity
2-[(E)-2-thiophen-3-ylethenyl]quinoline is a compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. Quinoline derivatives, including those with thiophene substituents, have been investigated for various pharmacological properties, including antimicrobial, anticancer, and antimalarial activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
Chemical Structure
The compound this compound features a quinoline backbone with a thiophene moiety attached via an ethenyl linkage. This structural configuration is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that quinoline derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of related compounds that showed promising activity against strains of Mycobacterium tuberculosis, with some derivatives exhibiting minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL . Although specific data on this compound is limited, its structural similarities suggest potential antimicrobial efficacy.
Anticancer Potential
Quinoline and thiophene derivatives have been explored for their anticancer properties. A review noted that compounds containing quinoline structures often interact with DNA and inhibit cell proliferation in various cancer cell lines . While direct studies on this compound are scarce, it is reasonable to hypothesize that it may exhibit similar anticancer effects due to its structural characteristics.
Antimalarial Activity
The antimalarial activity of quinoline derivatives has been well-documented. A study on quinoline-benzothiophene derivatives found them to be effective against Plasmodium falciparum, exhibiting greater efficacy than traditional treatments like chloroquine . Given the presence of both quinoline and thiophene in this compound, it may possess comparable antimalarial properties.
The biological activity of quinolines often involves interactions with specific enzymes or receptors. For instance, quinolines can inhibit topoisomerases or interfere with metabolic pathways in pathogens. The precise mechanism for this compound remains to be elucidated but could involve similar pathways given its structural attributes.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various quinoline derivatives and evaluated their biological activities against Mycobacterium tuberculosis. The results indicated that modifications to the quinoline structure could enhance antimicrobial potency .
- Antiplasmodial Activity : Research focusing on quinoline-benzothiophene derivatives reported significant antiplasmodial activity, suggesting that compounds with similar structures might also be effective against malaria .
Data Summary
Properties
Molecular Formula |
C15H11NS |
---|---|
Molecular Weight |
237.32 g/mol |
IUPAC Name |
2-[(E)-2-thiophen-3-ylethenyl]quinoline |
InChI |
InChI=1S/C15H11NS/c1-2-4-15-13(3-1)6-8-14(16-15)7-5-12-9-10-17-11-12/h1-11H/b7-5+ |
InChI Key |
XYUNKJVCUWCFHM-FNORWQNLSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CSC=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CSC=C3 |
Origin of Product |
United States |
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